3-cyano-N-ethylpyridine-2-sulfonamide
Description
3-Cyano-N-ethylpyridine-2-sulfonamide is a heterocyclic compound featuring a pyridine ring substituted with a cyano (-CN) group at position 3 and a sulfonamide (-SO$2$NH-) group at position 2, where the sulfonamide nitrogen is further substituted with an ethyl (-CH$2$CH$_3$) group. This structural configuration confers distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The cyano group enhances electron-withdrawing effects, while the ethyl substituent on the sulfonamide modulates solubility and steric interactions .
Properties
Molecular Formula |
C8H9N3O2S |
|---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
3-cyano-N-ethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C8H9N3O2S/c1-2-11-14(12,13)8-7(6-9)4-3-5-10-8/h3-5,11H,2H2,1H3 |
InChI Key |
JFHYRUUYJZAETL-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC=N1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-ethylpyridine-2-sulfonamide typically involves the reaction of 3-cyanopyridine with ethylamine and a sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation helps in scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-N-ethylpyridine-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Cyano-N-ethylpyridine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiproliferative activity against cancer cells.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-cyano-N-ethylpyridine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The cyano group and sulfonamide moiety play crucial roles in its binding affinity and specificity. The compound can also interfere with cellular pathways, leading to its antiproliferative effects .
Comparison with Similar Compounds
Tabular Comparison of Key Compounds
| Compound Name | Key Substituents/Features | Biological Relevance | Reference |
|---|---|---|---|
| This compound | 3-CN, 2-SO$2$NHCH$2$CH$_3$ | Enhanced reactivity via -CN | |
| 3-Chloro-N,N-dimethylpyridine-2-sulfonamide | 3-Cl, 2-SO$2$N(CH$3$)$_2$ | Reduced electron withdrawal vs. -CN | |
| N-[1-(3-Cyano-6-methylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide | Piperidine-cyclopropane hybrid | Increased rigidity, enzyme selectivity | |
| 2-{[3-Cyano-6-methyl-4-CF$_3$-pyridin-2-yl]sulfanyl}-N-phenylacetamide | 4-CF$3$, 6-CH$3$, thioether linkage | Improved lipophilicity and stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
